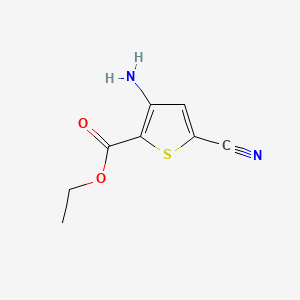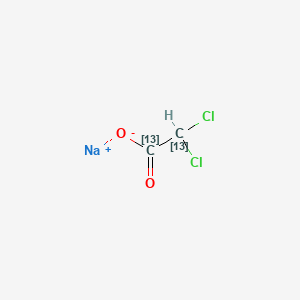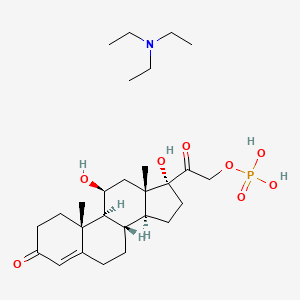
N-Nitroso Nebivolol (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso Nebivolol (NNN) is a mixture of diastereomers that has gained attention in scientific research due to its potential as a therapeutic agent. NNN is a derivative of nebivolol, a beta-blocker drug commonly used to treat hypertension and heart failure. NNN has shown promise in various studies as an anticancer agent, as well as a potential treatment for neurodegenerative diseases. In
Aplicaciones Científicas De Investigación
Neurology Research
“N-Nitroso Nebivolol (Mixture of Diastereomers)” is used in neurology research . It’s a part of the Neurology Research Chemicals and Analytical Standards .
Pain and Inflammation
This compound is used in the research of pain and inflammation . It helps in understanding the mechanisms of pain and inflammation and in the development of new therapeutic strategies .
Depression Research
“N-Nitroso Nebivolol (Mixture of Diastereomers)” is used in the research of depression . It aids in the study of the pathophysiology of depression and the development of new antidepressants .
Parkinson’s Disease Research
This compound is used in the research of Parkinson’s disease . It helps in understanding the mechanisms of neurodegeneration in Parkinson’s disease and in the development of new therapeutic strategies .
Schizophrenia Research
“N-Nitroso Nebivolol (Mixture of Diastereomers)” is used in the research of schizophrenia . It aids in the study of the pathophysiology of schizophrenia and the development of new antipsychotic drugs .
Stress and Anxiety Research
This compound is used in the research of stress and anxiety . It helps in understanding the mechanisms of stress and anxiety and in the development of new anxiolytic drugs .
Adrenergic Receptors Research
“N-Nitroso Nebivolol (Mixture of Diastereomers)” is used in the research of adrenergic receptors . It aids in the study of the function and regulation of adrenergic receptors and the development of new adrenergic drugs .
Impurity Reference Materials
This compound is used as an impurity reference material . It helps in the quality control and validation of analytical methods in pharmaceutical research .
Mecanismo De Acción
Target of Action
N-Nitroso Nebivolol primarily targets beta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function. Nebivolol also interacts with beta-3 receptors , which are involved in nitric oxide release .
Mode of Action
N-Nitroso Nebivolol acts as a highly selective beta-1 adrenergic receptor antagonist . This means it blocks the action of natural substances such as adrenaline on these receptors, thereby reducing heart rate and blood pressure. Additionally, it stimulates the endothelial nitric oxide synthase via beta-3 receptor agonism , leading to nitric oxide-mediated vasodilation .
Biochemical Pathways
N-Nitroso Nebivolol affects several biochemical pathways. It stimulates the release of nitric oxide (NO) and peroxynitrite (ONOO-) through two major pathways: ATP efflux/P2Y receptors and beta-3 receptors . The balance between cytoprotective NO and cytotoxic ONOO- is maintained, resulting in a slow kinetics of NO release and low ONOO- .
Pharmacokinetics
Nebivolol is a racemic mixture of 2 isomers with 4 asymmetric centers . The pharmacokinetics of Nebivolol is characterized by its long duration of action and a wide therapeutic window . The effects of Nebivolol can be seen 48 hours after stopping the medication, and patients generally take 5-40mg daily .
Action Environment
The action, efficacy, and stability of N-Nitroso Nebivolol can be influenced by various environmental factors. For instance, the formation of N-Nitroso compounds can occur under suitable conditions, such as the presence of secondary amines . Moreover, the genotoxicity of nitrosamines can be evaluated using metabolically competent human HepaRG cells .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso Nebivolol can be achieved by the nitrosation of Nebivolol using a nitrosating agent such as sodium nitrite in the presence of an acid catalyst. The reaction can be carried out under mild conditions and yields a mixture of diastereomers of N-Nitroso Nebivolol.", "Starting Materials": [ "Nebivolol", "Sodium nitrite", "Acid catalyst" ], "Reaction": [ "Step 1: Dissolve Nebivolol in a suitable solvent such as acetic acid or acetonitrile.", "Step 2: Add sodium nitrite to the solution and stir the mixture at room temperature for a specified period of time.", "Step 3: Add an acid catalyst such as hydrochloric acid or sulfuric acid to the reaction mixture to promote the nitrosation reaction.", "Step 4: Purify the resulting mixture of diastereomers of N-Nitroso Nebivolol using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
1391051-68-5 |
Fórmula molecular |
C22H24F2N2O5 |
Peso molecular |
434.44 |
Nombre IUPAC |
N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide |
InChI |
InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2 |
Clave InChI |
TXDRIMZKXCWKRC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



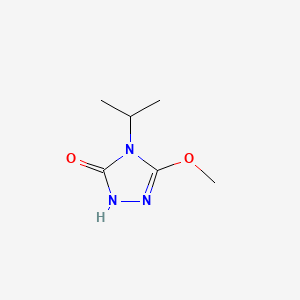
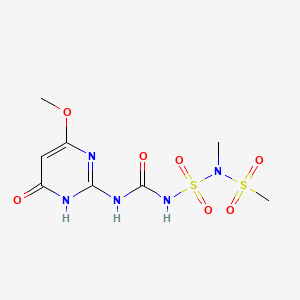
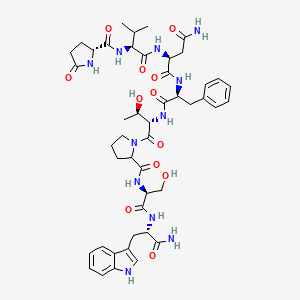
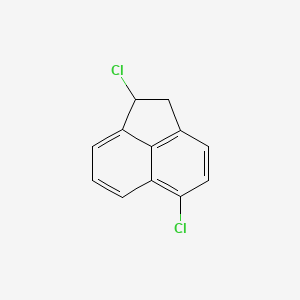
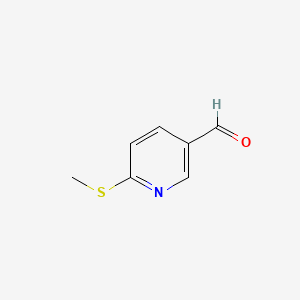
![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
